1,3-dimethyl-5-[2-(2-methylpropoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a heterocyclic structure known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures and environmental considerations are also critical in the industrial synthesis of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 8-Methyl-1,3-diphenyl-5-piperidino-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione
Uniqueness
1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[2-(2-methylpropoxy)phenyl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C19H23N3O4/c1-11(2)10-26-14-8-6-5-7-12(14)13-9-15(23)20-17-16(13)18(24)22(4)19(25)21(17)3/h5-8,11,13H,9-10H2,1-4H3,(H,20,23) |
InChI Key |
ZZTSYBWELMNMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.